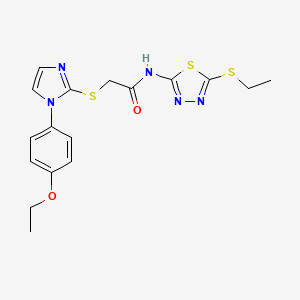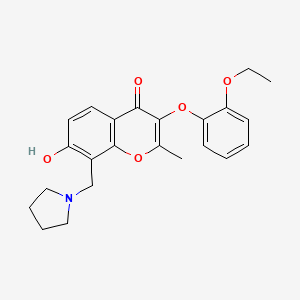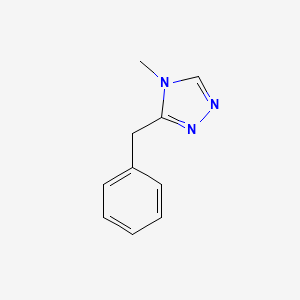
3-benzyl-4-methyl-4H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-4-methyl-4H-1,2,4-triazole: is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with a benzyl group at the 3-position and a methyl group at the 4-position. This unique structure imparts significant chemical and biological properties to the compound .
Wirkmechanismus
Target of Action
Triazole compounds, in general, are known to interact with a variety of enzymes and receptors in biological systems .
Mode of Action
Triazole compounds are known to exhibit their biological activities through hydrogen-bonding and dipole interactions with biological receptors .
Biochemical Pathways
Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors .
Result of Action
Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects .
Biochemische Analyse
Biochemical Properties
They can act as hydrogen bond acceptors and donors, simultaneously , offering various types of binding to target enzymes .
Cellular Effects
Triazoles have been shown to exhibit a broad range of biological activities, including antifungal, antitubercular, antioxidant, anticancer, anti-inflammatory, analgesic, antidiabetic, anticonvulsant, and anxiolytic activity .
Molecular Mechanism
Triazoles are known to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions, contributing to their enhanced biocompatibility .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3-benzyl-4-methyl-4H-1,2,4-triazole in laboratory settings. 1,2,3-triazoles are known to be stable against metabolic degradation .
Metabolic Pathways
1,2,3-triazoles are bioisosteres of amide bonds and show chemical as well as biological stability .
Transport and Distribution
Triazoles are known to readily bind in the biological system with a variety of enzymes and receptors .
Subcellular Localization
The triazole ring can act as a hydrogen bond acceptor and donor, simultaneously , offering various types of binding to target enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of benzyl hydrazine with methyl isothiocyanate, followed by cyclization to form the triazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of 1,2,4-triazoles, including this compound, often involves multi-step synthetic routes that are optimized for yield and purity. These methods may include the use of catalysts and controlled reaction environments to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Benzyl-4-methyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring into different reduced forms.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Benzyl-4-methyl-4H-1,2,4-triazole is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. It has shown promise in inhibiting the growth of various pathogens .
Medicine: Medicinally, this compound derivatives are explored for their potential as therapeutic agents in treating infections and other diseases .
Industry: In the industrial sector, this compound is used in the development of new materials and as a corrosion inhibitor for metals .
Vergleich Mit ähnlichen Verbindungen
- 5-Benzyl-4-methyl-4H-1,2,4-triazole-3-thiol
- 4-Benzyl-5-phenyl-4H-1,2,4-triazole-3-thiol
- 4-(4H-1,2,4-Triazol-4-yl)benzoic Acid
Comparison: Compared to similar compounds, 3-benzyl-4-methyl-4H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the benzyl group at the 3-position and the methyl group at the 4-position can influence its reactivity and binding affinity to biological targets .
Eigenschaften
IUPAC Name |
3-benzyl-4-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQEMDEYPRFRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(ethylsulfamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B2600876.png)
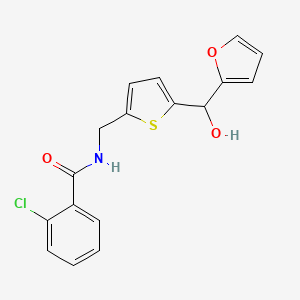

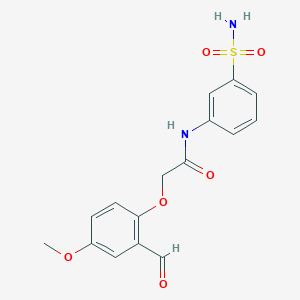
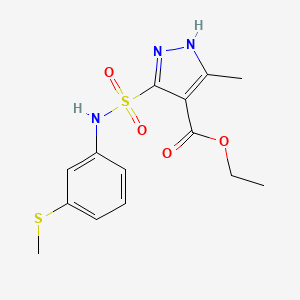
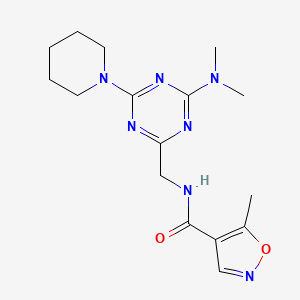
![2-{6-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine hydrochloride](/img/structure/B2600887.png)
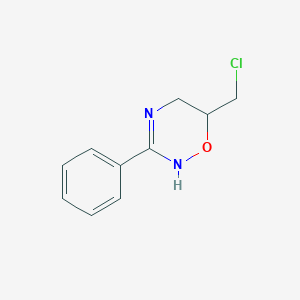
![2-amino-1-benzyl-N-(thiophen-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2600889.png)
![N-METHYL-3-[7-(2-METHYL-2-PROPANYL)-4-OXO-3,4,5,6,7,8-HEXAHYDRO[1]BENZOTHIENO[2,3-D]PYRIMIDIN-2-YL]PROPANAMIDE](/img/structure/B2600890.png)
